molecular formula C17H16BrNO3 B3279409 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide CAS No. 692279-90-6

2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide

Cat. No.: B3279409
CAS No.: 692279-90-6
M. Wt: 362.2 g/mol
InChI Key: NZCBXHUUOGBMDW-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide (CAS 692279-90-6) is a synthetic organic compound with the molecular formula C17H16BrNO3 and a molecular weight of 362.22 g/mol . It belongs to the class of phenoxy acetamide derivatives, which are recognized in medicinal chemistry as privileged scaffolds for the design and development of novel pharmaceutical compounds . These derivatives are frequently investigated for their diverse biological activities, including potential applications as anti-cancer, anti-inflammatory, and anti-mycobacterial agents . The structure of this compound, featuring a bromo substituent, a formyl group, and a phenethyl acetamide moiety, makes it a valuable intermediate in organic synthesis and drug discovery research. It can be utilized in the construction of more complex molecular frameworks, such as chalcones, indoles, and quinolines, which are often explored for their pharmacological properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c18-15-6-7-16(14(10-15)11-20)22-12-17(21)19-9-8-13-4-2-1-3-5-13/h1-7,10-11H,8-9,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCBXHUUOGBMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501209383
Record name 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692279-90-6
Record name 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692279-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501209383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-hydroxybenzaldehyde, undergoes bromination to introduce the bromo group at the 4-position.

    Etherification: The brominated product is then reacted with 2-phenylethylamine to form the phenoxy linkage.

    Acetylation: The final step involves acetylation of the amine group to form the acetamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: The major product would be 2-(4-bromo-2-carboxyphenoxy)-N-(2-phenylethyl)acetamide.

    Reduction: The major product would be 2-(4-bromo-2-hydroxyphenoxy)-N-(2-phenylethyl)acetamide.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(4-Bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
  • CAS No.: 692279-90-6
  • Molecular Formula: C₁₇H₁₅BrNO₃
  • Molecular Weight : 362.22 g/mol
  • Key Features: Contains a bromo-substituted phenoxy group, a reactive formyl group, and a 2-phenylethylamide side chain.

Yield optimization likely depends on substituent steric and electronic effects .

Comparative Analysis with Structural Analogs

Substituent Variations in Phenoxy-Acetamide Derivatives

The following table compares key structural and physicochemical properties of the target compound with similar derivatives:

Compound Name Substituents (Phenoxy Ring) Amide Side Chain Molecular Weight (g/mol) Key Features/Applications References
This compound 4-Br, 2-CHO N-(2-phenylethyl) 362.22 Reactive formyl group; potential Wnt/β-catenin modulation
2-(4-Bromo-2-formylphenoxy)-N-(2-chlorophenyl)acetamide 4-Br, 2-CHO N-(2-chlorophenyl) 368.61 Enhanced electrophilicity due to Cl; antimicrobial potential
2-(4-Bromo-2-formylphenoxy)-N-(4-methoxyphenyl)acetamide 4-Br, 2-CHO N-(4-methoxyphenyl) 372.19 Methoxy group improves solubility; antipyretic/analgesic screening
2-(5-Bromo-4-formyl-2-methoxyphenoxy)-N-(2-phenylethyl)acetamide 5-Br, 4-CHO, 2-OCH₃ N-(2-phenylethyl) 392.24 Methoxy increases polarity; impacts pharmacokinetics
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30 from ) 4-butyryl, 2-F N-butyl - High yield (82%); melting point 75°C; fluorinated analog

Physicochemical Properties

  • Lipophilicity : The 2-phenylethyl group enhances lipophilicity, favoring membrane permeability. In contrast, methoxy-substituted analogs () exhibit higher polarity, reducing cell permeability .

Biological Activity

The compound 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide is of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a bromine atom, a formyl group, and an acetamide moiety. These functional groups contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. Additionally, the bromo group may participate in halogen bonding, enhancing the compound's interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing phenoxy groups can effectively inhibit bacterial growth, suggesting that this compound may also possess similar capabilities .

Anticancer Properties

Several studies have investigated the anticancer potential of related compounds. For example, derivatives of phenoxy acetamides have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .

Study 1: Anticancer Activity

In a study focusing on the synthesis and evaluation of phenoxy acetamides, compounds demonstrated significant cytotoxicity against human tumor cell lines. The study highlighted that modifications in the structure, such as the introduction of electron-withdrawing groups like bromine, enhanced the anticancer activity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of phenoxy derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the presence of halogen atoms increased antibacterial activity due to enhanced binding to bacterial enzymes .

Data Tables

Biological Activity Activity Type Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxicity in human tumor cell lines
AntiviralInhibition of viral replication

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide?

The compound can be synthesized via nucleophilic aromatic substitution. A typical approach involves reacting 4-bromo-2-hydroxybenzaldehyde with 2-bromo-N-(2-phenylethyl)acetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile under reflux. Stirring for 24 hours allows the phenoxy group to form, followed by solvent evaporation and purification via column chromatography. Monitoring reaction progress with TLC is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : To confirm the presence of the formyl group (δ ~10 ppm in ¹H NMR) and bromine substitution patterns.
  • FTIR : Identification of carbonyl (C=O, ~1650–1750 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches.
  • Single-crystal XRD : For unambiguous determination of molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .

Q. What safety protocols should be followed during handling?

  • Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact.
  • In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap. Consult a physician immediately.
  • Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizing agents) .

Advanced Research Questions

Q. How can crystallographic disorder be resolved during structure refinement?

Use SHELXL for refinement, leveraging constraints and restraints for disordered regions. Analyze difference Fourier maps to identify electron density outliers. For ambiguous cases, partial occupancy modeling or split-site refinement may be required. Validate results with R-factor convergence (<5%) and goodness-of-fit (S > 0.9) .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Substituent variation : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂) to modulate electronic effects.
  • Scaffold modification : Introduce heterocycles (e.g., triazoles, oxadiazoles) to enhance binding affinity.
  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., enzymes, receptors) before synthesis .

Q. How can low synthetic yields be optimized?

  • Reaction conditions : Increase reaction time (48+ hours) or temperature (reflux in DMF) to improve conversion.
  • Purification : Employ gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization from ethanol.
  • Catalysis : Introduce phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

Q. What analytical approaches address contradictory spectral data?

  • Cross-validation : Compare XRD bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 B3LYP/6-31G*).
  • Dynamic NMR : Resolve conformational exchange broadening by acquiring spectra at elevated temperatures.
  • Mass spectrometry (HRMS) : Confirm molecular formula accuracy to rule out impurities .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for Structural Validation

ParameterValue (Example)Reference
Space groupP1
Unit cell dimensionsa=4.851 Å, b=12.083 Å
R-factor<0.05
Hydrogen bonding distanceN–H···O: 2.89 Å

Q. Table 2: Synthetic Yield Optimization Strategies

VariableImpact on YieldEvidence
Base (K₂CO₃ vs. NaH)Higher with K₂CO₃ (69%)
Solvent (ACN vs. DMF)DMF improves solubility
Catalyst (TBAB)+15% yield

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide
Reactant of Route 2
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2-(4-bromo-2-formylphenoxy)-N-(2-phenylethyl)acetamide

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